molecular formula C31H35N7O6 B12522933 Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine CAS No. 742068-30-0

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine

Cat. No.: B12522933
CAS No.: 742068-30-0
M. Wt: 601.7 g/mol
InChI Key: XOOYGYOHLCDAIF-GSDHBNRESA-N
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Description

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, tryptophan, and proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-tryptophan, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-tryptophan, L-proline, and glycine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring of tryptophan can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the compound.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly the indole ring of tryptophan.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives.

Scientific Research Applications

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with neurotransmitter receptors in the brain, leading to neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclo-L-prolylglycine: A dipeptide with neuroprotective activity.

    N-phenylacetyl-glycyl-L-proline ethyl ester: A compound that converts into cyclo-L-prolylglycine and exhibits similar pharmacological effects.

Uniqueness

Glycyl-L-tryptophyl-L-tryptophyl-L-prolylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, tryptophan, and proline residues allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

742068-30-0

Molecular Formula

C31H35N7O6

Molecular Weight

601.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C31H35N7O6/c32-14-27(39)36-24(12-18-15-33-22-8-3-1-6-20(18)22)29(42)37-25(13-19-16-34-23-9-4-2-7-21(19)23)31(44)38-11-5-10-26(38)30(43)35-17-28(40)41/h1-4,6-9,15-16,24-26,33-34H,5,10-14,17,32H2,(H,35,43)(H,36,39)(H,37,42)(H,40,41)/t24-,25-,26-/m0/s1

InChI Key

XOOYGYOHLCDAIF-GSDHBNRESA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN)C(=O)NCC(=O)O

Origin of Product

United States

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